molecular formula C11H19NO10 B8136202 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid

3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid

Cat. No.: B8136202
M. Wt: 325.27 g/mol
InChI Key: SUHQNCLNRUAGOO-KQCZLNONSA-N
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Description

3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid is a complex organic compound that belongs to the family of sialic acids. These acids are a group of nine-carbon sugars that play crucial roles in biological processes, particularly in cellular communication and pathogen recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid typically involves the modification of neuraminic acid. One common method includes the hydroxylation of neuraminic acid followed by acetylation to introduce the hydroxyacetyl group. The reaction conditions often require acidic or basic catalysts to facilitate the hydroxylation and acetylation steps .

Industrial Production Methods

Industrial production of this compound is generally carried out through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of the compound. The fermentation process is optimized for temperature, pH, and nutrient availability to maximize production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with cell surface receptors. It binds to specific sialic acid-binding proteins, triggering a cascade of intracellular signaling pathways. These interactions are crucial for processes such as immune response, cell adhesion, and pathogen recognition .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylneuraminic Acid: Another sialic acid with an acetyl group instead of a hydroxyacetyl group.

    N-Glycolylneuraminic Acid: Similar in structure but differs in the presence of a glycolyl group.

Uniqueness

3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid is unique due to its specific hydroxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on cellular interactions and pathogen recognition .

Properties

IUPAC Name

(4S,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-5-[(2-hydroxyacetyl)amino]-2-oxononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10/c13-2-6(17)9(19)10(20)8(12-7(18)3-14)4(15)1-5(16)11(21)22/h4,6,8-10,13-15,17,19-20H,1-3H2,(H,12,18)(H,21,22)/t4-,6+,8+,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHQNCLNRUAGOO-KQCZLNONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301044769
Record name Glycolylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-83-3
Record name Glycolylneuraminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycolylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Glycolylneuraminic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB446XTC7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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